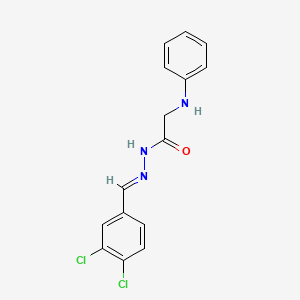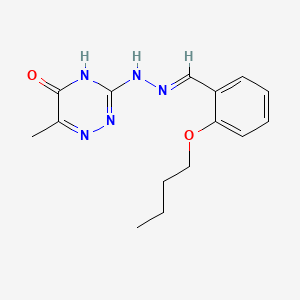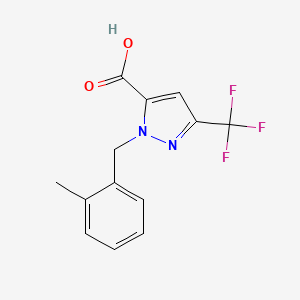![molecular formula C8H10F2N2O2 B10909221 Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B10909221.png)
Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents such as difluoromethyl bromide or difluoromethyl sulfone.
Esterification: The final step involves esterification, where the pyrazole derivative is reacted with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Amides, thioesters, or other substituted esters.
Scientific Research Applications
Chemistry
In chemistry, Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways involving pyrazole derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The difluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as increasing metabolic stability and enhancing binding affinity to target proteins.
Industry
In the agrochemical industry, this compound can be used as an intermediate in the synthesis of herbicides, fungicides, and insecticides. Its structural features contribute to the efficacy and selectivity of these agrochemical products.
Mechanism of Action
The mechanism of action of Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can form strong hydrogen bonds and van der Waals interactions, enhancing the binding affinity to these targets. This can lead to the modulation of biological pathways, resulting in the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [3-(trifluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate
- Methyl [3-(chloromethyl)-4-methyl-1H-pyrazol-1-yl]acetate
- Methyl [3-(bromomethyl)-4-methyl-1H-pyrazol-1-yl]acetate
Uniqueness
Compared to similar compounds, Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate offers a unique balance of chemical stability and reactivity. The difluoromethyl group provides a distinct electronic environment that can influence the compound’s reactivity and interaction with biological targets. This makes it a valuable tool in both synthetic chemistry and applied research.
By understanding the properties and applications of this compound, researchers can leverage its unique features to advance various scientific and industrial fields.
Properties
Molecular Formula |
C8H10F2N2O2 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
methyl 2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C8H10F2N2O2/c1-5-3-12(4-6(13)14-2)11-7(5)8(9)10/h3,8H,4H2,1-2H3 |
InChI Key |
YOFYSUMVZZIQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-2-{(E)-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B10909152.png)
![N~2~-(1-Adamantylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B10909158.png)
![N-[1,1-Bis(trifluoromethyl)propyl]-N'-(6-methyl-2-pyridyl)urea](/img/structure/B10909159.png)
![N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B10909160.png)
![6-cyclopropyl-N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10909167.png)
![4-(4-bromothiophen-2-yl)-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10909170.png)


![4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one](/img/structure/B10909191.png)
![3-(3-{[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10909204.png)

![3-(ethylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B10909209.png)
![4-[(E)-{2-[2-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B10909220.png)
